![molecular formula C14H17Cl2NO3 B14380740 2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide CAS No. 88498-23-1](/img/structure/B14380740.png)
2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-phenoxyethanol with chloroacetyl chloride to form 2-chloro-N-(2-phenoxyethoxy)acetamide. This intermediate is then reacted with propargylamine under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-N-(2-phenoxyethyl)acetamide
- 2,2-Dichloro-N-(2-phenoxyethoxy)acetamide
- 2,2-Dichloro-N-(prop-2-EN-1-YL)acetamide
Uniqueness
2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
88498-23-1 |
|---|---|
Fórmula molecular |
C14H17Cl2NO3 |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(2-phenoxyethoxymethyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C14H17Cl2NO3/c1-2-8-17(14(18)13(15)16)11-19-9-10-20-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |
Clave InChI |
KQMLAYMOHHLHSM-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(COCCOC1=CC=CC=C1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


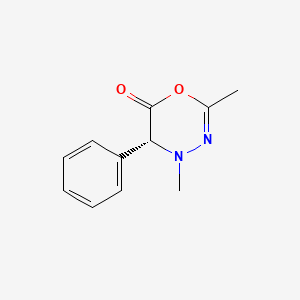
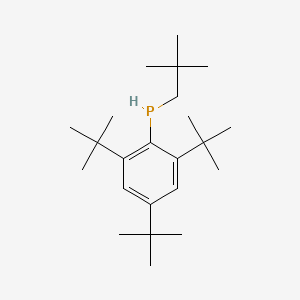

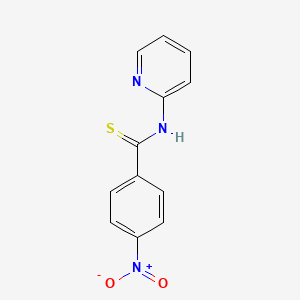
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)

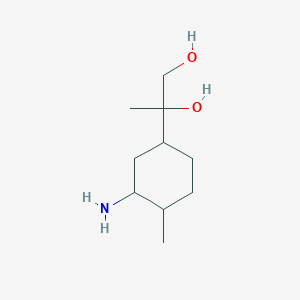
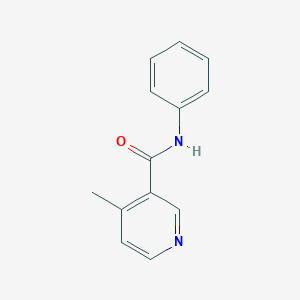
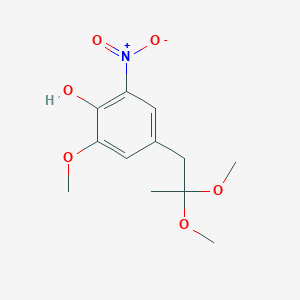
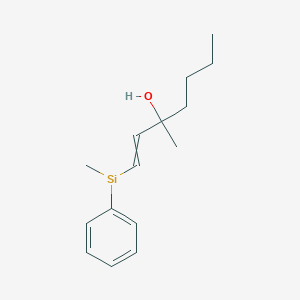
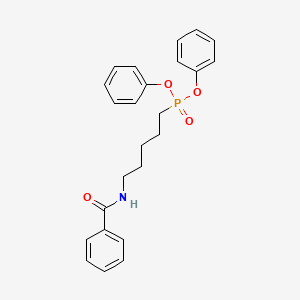
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
